N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the benzimidazole derivative to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the phenylethenyl group.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the synthesis of polymers and advanced materials.
Biology and Medicine
Antimicrobial Agents: Benzimidazole derivatives have shown activity against a variety of microbial pathogens.
Anticancer Agents: Some derivatives are studied for their potential to inhibit cancer cell growth.
Industry
Agriculture: Used as fungicides and pesticides.
Pharmaceuticals: Development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition of biological processes such as cell division or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: A well-known benzimidazole derivative used as an anthelmintic.
Albendazole: Another anthelmintic benzimidazole derivative.
Uniqueness
N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c24-18-11-13-19(14-12-18)25-23(28)16-27-21-9-5-4-8-20(21)26-22(27)15-10-17-6-2-1-3-7-17/h1-15H,16H2,(H,25,28)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDIFJSRNMZORB-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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